Benzene, 1,3-bis[(10-bromodecyl)oxy]-
Description
Chemical Structure:
Benzene, 1,3-bis[(10-bromodecyl)oxy]- (molecular formula: C₂₆H₄₄Br₂O₂) is a 1,3-disubstituted benzene derivative featuring two ether-linked 10-bromodecyl chains. Each substituent consists of a 10-carbon alkyl chain terminated by a bromine atom, connected via an oxygen atom to the aromatic ring.
Synthesis: This compound is synthesized through etherification of resorcinol (1,3-dihydroxybenzene) with 10-bromodecyl bromide under alkaline conditions. The reaction proceeds via nucleophilic substitution, replacing hydroxyl hydrogens with bromoalkyl chains.
Properties
CAS No. |
202802-85-5 |
|---|---|
Molecular Formula |
C26H44Br2O2 |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
1,3-bis(10-bromodecoxy)benzene |
InChI |
InChI=1S/C26H44Br2O2/c27-20-13-9-5-1-3-7-11-15-22-29-25-18-17-19-26(24-25)30-23-16-12-8-4-2-6-10-14-21-28/h17-19,24H,1-16,20-23H2 |
InChI Key |
ISTZRILCGXTSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCCCCCBr)OCCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis[(10-bromodecyl)oxy]- typically involves the reaction of 1,3-dihydroxybenzene (resorcinol) with 10-bromodecanol in the presence of a suitable base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Resorcinol+2(10-bromodecanol)K2CO3,DMFBenzene, 1,3-bis[(10-bromodecyl)oxy]-
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,3-bis[(10-bromodecyl)oxy]- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
Benzene, 1,3-bis[(10-bromodecyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,3-bis[(10-bromodecyl)oxy]- depends on its application. In biological systems, it can interact with lipid bilayers and membrane proteins, altering their structure and function. The bromodecyl groups can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Research Implications
- Environmental Impact : Brominated compounds require disposal via approved waste facilities to mitigate ecological risks.
Q & A
Basic: What are the recommended synthetic routes for Benzene, 1,3-bis[(10-bromodecyl)oxy]-?
Methodological Answer:
Synthesis typically involves nucleophilic substitution. React 1,3-dihydroxybenzene (resorcinol) with 10-bromo-1-decanol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 24–48 hours. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm purity via ¹H NMR (absence of residual alcohol protons at δ 3.6–3.8 ppm). Similar protocols are validated for structurally analogous bromoalkyl ethers .
Basic: How can X-ray crystallography resolve the molecular structure of this compound?
Methodological Answer:
For single-crystal analysis, use SHELXTL (Bruker AXS) or SHELXL . Key steps:
- Data Collection : Cool crystals to 100 K, collect data with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXD for direct methods or intrinsic phasing.
- Refinement : Use SHELXL with anisotropic displacement parameters for Br and C atoms. Validate with R-factor convergence (< 0.05) and check for residual electron density peaks.
- Visualization : WinGX or ORTEP for Windows generates thermal ellipsoid plots .
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify ether linkages (δ 3.4–4.0 ppm for OCH₂; δ 70–75 ppm for C-O). Bromine’s inductive effect deshields adjacent CH₂ groups.
- FTIR : Confirm C-O-C stretches at 1100–1250 cm⁻¹ and C-Br at 550–650 cm⁻¹.
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion [M+Na]⁺ (expected m/z ~350.3). Cross-reference with NIST Chemistry WebBook data for validation .
Advanced: How do bromine substituents influence supramolecular assembly in liquid crystals?
Methodological Answer:
Bromine’s polarizability enhances London dispersion forces, promoting lamellar or columnar mesophases. Characterize via:
- Polarized Optical Microscopy (POM) : Observe birefringent textures (e.g., fan-shaped for columnar phases).
- DSC : Measure phase transitions (e.g., Tₘ ~350 K, ΔH ~23.7 kJ/mol, as per NIST data ).
- SAXS/WAXS : Confirm d-spacing (~30–40 Å for 10-carbon chains).
Advanced: How to resolve contradictions in solubility data across studies?
Methodological Answer:
Contradictions arise from solvent purity, temperature, or measurement methods. Standardize protocols:
- Use HPLC-grade solvents.
- Perform solubility tests at 25°C under inert atmosphere.
- Quantify via UV-Vis (λ_max for aromatic rings ~260 nm) or gravimetric analysis.
- Report Hansen solubility parameters (δD, δP, δH) for predictive modeling .
Advanced: What computational methods predict this compound’s reactivity?
Methodological Answer:
- DFT (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., Br as leaving group).
- MD Simulations (GROMACS) : Model self-assembly in solvents (e.g., chloroform) using OPLS-AA force field. Analyze radial distribution functions for aggregation trends .
Advanced: How to ensure reproducibility in derivative synthesis?
Methodological Answer:
- Stoichiometric Control : Use Schlenk lines for moisture-sensitive reactions.
- Purification : Employ size-exclusion chromatography for high-MW byproducts.
- Analytical Validation : Compare ¹³C NMR DEPT spectra with theoretical predictions (e.g., MestReNova software).
- Documentation : Adhere to CRYSTAL report standards for crystallographic data .
Advanced: What role does this compound play in polymer crosslinking?
Methodological Answer:
The bromine termini enable atom-transfer radical polymerization (ATRP) or Suzuki coupling. For example:
- ATRP : Initiate polystyrene chains using CuBr/PMDETA catalyst.
- Characterization : GPC for MW distribution; TEM for nanostructure morphology.
- Thermal Stability : TGA shows decomposition >250°C, suitable for high-T applications .
Advanced: How to analyze its environmental fate using computational tools?
Methodological Answer:
- EPI Suite : Estimate biodegradation (BIOWIN3) and bioaccumulation (BCFBAF) potentials.
- Ecotox Models : Predict LC50 for aquatic organisms (e.g., ECOSAR v2.0).
- Experimental Validation : Use GC-MS to track degradation products in simulated wastewater .
Advanced: How to optimize its use in drug delivery systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
